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Compound of Interest

Compound Name:
4-Pyridinecarbaldehyde

monohydrate

Cat. No.: B8022902 Get Quote

CAS: 872-85-5 | Formula: C₆H₅NO | MW: 107.11 g/mol Synonyms: Isonicotinaldehyde,

Pyridine-4-carbaldehyde[1][2][3][4]

Executive Summary
4-Pyridinecarboxaldehyde is a critical heterocyclic building block used in the synthesis of

pharmaceuticals (e.g., antitubercular agents) and ligand systems.[1][3][4] Its high reactivity

makes it prone to oxidation (to isonicotinic acid) and hydration (to gem-diols).[1][4] This guide

provides authoritative 1H and 13C NMR data to distinguish it from its isomers (2- and 3-

pyridinecarboxaldehyde) and quantify common impurities.[1]

Spectral Characterization: 4-
Pyridinecarboxaldehyde
The symmetry of the 4-substituted pyridine ring simplifies the NMR spectrum, creating a distinct

"AA'XX'" or "AA'BB'" splitting pattern that is easily distinguishable from the more complex

patterns of the 2- and 3-isomers.[1][3][4]

A. 1H NMR Data (Proton Assignments)
Note: Chemical shifts (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525=""
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) are reported in ppm.[1][5][6][7][8] Coupling constants (

) are in Hz.[1][3][4]

Proton
Assignment (CDCl₃)

(DMSO-

)

Multiplicity Coupling
(Approx.)

Structural
Insight

-CHO

(Aldehyde)
10.11 10.33 Singlet (s) -

Highly

deshielded;

diagnostic for

oxidation

state.[1]

H-2, H-6 8.90 9.06 Doublet (d) Hz

Ortho to

Nitrogen.[1]

[3][4]

Deshielded

by ring

nitrogen.

H-3, H-5 7.72 7.96 Doublet (d) Hz

Meta to

Nitrogen.[1]

[3][4]

Shielded

relative to H-

2,[1][3][4]6.

Key Observation: The shift of the aldehyde proton is solvent-dependent.[1] In DMSO-

, the signal is typically sharper and shifted downfield compared to CDCl₃ due to hydrogen
bonding effects.[1][3][4]

B. 13C NMR Data (Carbon Assignments)
Data represents typical shifts in CDCl₃.
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Carbon Assignment (ppm) Environment

C=O[1][3][4] (Aldehyde) 192.5
Carbonyl carbon; most

deshielded signal.[1]

C-2, C-6 151.2 -carbons; deshielded by

adjacent Nitrogen.

C-4 141.5 -carbon; ipso to the aldehyde

group.[1]

C-3, C-5 122.0 -carbons; typical aromatic

region.[1][3][4]

Comparative Analysis: Isomer Differentiation
Distinguishing the 4-isomer from the 2- and 3-isomers is a common challenge in synthesis. The

following table highlights the unique "fingerprint" signals for each isomer.

Isomer Comparison Table (1H NMR in CDCl₃)
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Feature
4-

Pyridinecarboxaldeh

yde

3-

Pyridinecarboxaldeh

yde

2-

Pyridinecarboxaldeh

yde

Symmetry
Symmetric (2 sets of

aromatic signals)

Asymmetric (4 distinct

aromatic signals)

Asymmetric (4 distinct

aromatic signals)

Aldehyde Proton

ngcontent-ng-

c4120160419=""

_nghost-ng-

c3115686525=""

class="inline ng-star-

inserted">

10.11 (s)

10.15 (s) 10.09 (s)

Key Aromatic Signal
Two Doublets (H-2,6

and H-3,[1][3][4]5)

Singlet at ~9.11 ppm

(H-2, isolated between

N and CHO)

Multiplet pattern; no

isolated singlet > 9.0

ppm

Coupling Pattern Clean AA'XX' system
Complex ABCD

system

Complex ABCD

system

Decision Logic for Identification
The following diagram outlines the logical flow for identifying the correct isomer based on 1H

NMR spectral features.
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Analyze Aromatic Region (7.0 - 9.2 ppm)

Is the spectrum symmetric?
(Only 2 distinct aromatic environments?)

Spectrum is Asymmetric
(4 distinct aromatic environments)

No

Identity: 4-Pyridinecarboxaldehyde
(Look for 2 doublets)

Yes

Check for Singlet > 9.0 ppm
(Isolated proton between N and CHO)

Identity: 3-Pyridinecarboxaldehyde
(H-2 appears as singlet/fine doublet)

Yes

Identity: 2-Pyridinecarboxaldehyde
(No singlet > 9.0 ppm)

No

Click to download full resolution via product page

Figure 1: Decision tree for differentiating pyridinecarboxaldehyde isomers using 1H NMR.

Purity & Stability Assessment
4-Pyridinecarboxaldehyde is unstable compared to benzene analogs.[1] It degrades via two

primary pathways observable by NMR.

A. Oxidation (Formation of Isonicotinic Acid)
Exposure to air converts the aldehyde to a carboxylic acid.

Diagnostic Signal (1H NMR, DMSO-

):

New Peak: Broad singlet at ~13.0 - 14.0 ppm (-COOH).[1][4]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8022902?utm_src=pdf-body-img
https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://pubsapp.acs.org/paragonplus/submission/acs_nmr_guidelines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8022902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift Change: H-2,6 shift upfield to ~8.79 ppm; H-3,5 shift to ~7.83 ppm.

Loss of Signal: Disappearance of the aldehyde singlet at 10.33 ppm.[4]

B. Hydration (Formation of Gem-Diol)
In the presence of moisture (especially in acidic/basic conditions), the aldehyde forms a

hydrate (

).[1][4]

Diagnostic Signal:

Aldehyde Proton: Disappears.

Methine Proton: New signal appears upfield at ~6.0 - 6.5 ppm (depending on pH/solvent).

[1]

Reversibility: This reaction is often reversible; drying the sample or changing the solvent

can restore the aldehyde signal.[4]

Experimental Protocols
Protocol 1: Standard Purity Analysis (1H NMR)
Objective: Verify identity and assess oxidation level.[1]

Solvent Selection: Use DMSO-

(99.9% D) for best resolution of the aldehyde proton and to minimize volatility losses.[1]
CDCl₃ is acceptable but may show broader peaks if the sample is wet.

Sample Prep: Dissolve 10-15 mg of 4-Pyridinecarboxaldehyde in 0.6 mL of solvent.

Critical Step: Ensure the NMR tube is capped immediately to prevent evaporation and

moisture absorption.

Acquisition:

Pulse Angle: 30° or 45°.
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Relaxation Delay (d1):

1.0 second (ensure integration accuracy for the aldehyde proton).

Scans: 16 (sufficient for >95% purity).

Processing: Reference the residual DMSO pentet to 2.50 ppm. Integrate the aldehyde peak

(set to 1H) and compare aromatic integrals (should be 2H each).

Protocol 2: Monitoring Reaction Progress (In-Situ)
Objective: Monitor the consumption of aldehyde in a reaction (e.g., reductive amination).

Aliquot: Take a 50

L aliquot of the reaction mixture.

Quench: Dilute immediately into 0.5 mL of CDCl₃ (or appropriate deuterated solvent).

Analysis: Focus on the disappearance of the 10.11 ppm singlet. Normalizing to an internal

standard (e.g., mesitylene) is recommended for quantitative kinetics.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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